molecular formula C10H11N5OS B14943969 N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No.: B14943969
M. Wt: 249.29 g/mol
InChI Key: YJXIZGOPJQPLKK-UHFFFAOYSA-N
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Description

N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Amino Group: The amino group is introduced by reacting the triazole intermediate with ammonia or an amine under suitable conditions.

    Attachment of the Benzamide Moiety: The final step involves the reaction of the triazole derivative with benzoyl chloride or a similar benzamide precursor to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens by binding to key enzymes. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various compounds.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Itraconazole: A triazole compound with broad-spectrum antifungal activity.

    Voriconazole: A triazole used to treat serious fungal infections.

Uniqueness

N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide

InChI

InChI=1S/C10H11N5OS/c11-15-8(13-14-10(15)17)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,16)(H,14,17)

InChI Key

YJXIZGOPJQPLKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2N

Origin of Product

United States

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